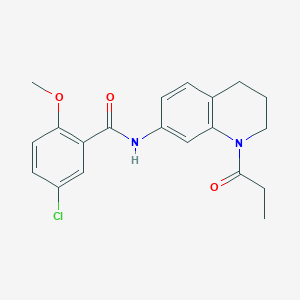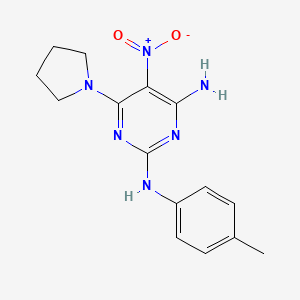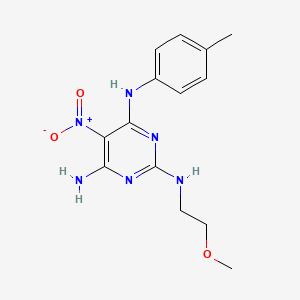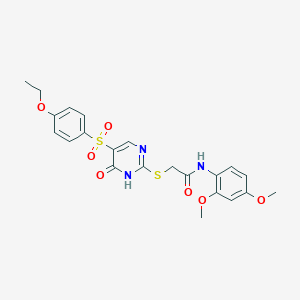![molecular formula C21H19N5OS B11259537 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11259537.png)
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-ベンジル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-フェニルアセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、そのユニークな化学的特性に寄与するトリアゾール環、ピロール環、およびスルファニル基の存在を特徴としています。
2. 製法
合成経路と反応条件: 2-{[5-ベンジル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-フェニルアセトアミドの合成は、通常、複数のステップを伴います。一般的な方法には、次のステップが含まれます。
トリアゾール環の形成: トリアゾール環は、適切な前駆体を酸性または塩基性条件下で環化させることによって合成できます。
ピロール環の導入: ピロール環は、適切なアミンとカルボニル化合物を含む縮合反応によって導入されます。
スルファニル基の付加: スルファニル基は、求核置換反応によって付加されます。
最終カップリング: 最終段階は、制御された条件下で、トリアゾールとピロールの中間体をフェニルアセトアミド部分とカップリングすることを含みます。
工業的生産方法: この化合物の工業的生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、高スループット反応器、クロマトグラフィーや結晶化などの精製技術の使用が含まれます。
反応の種類:
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、トリアゾール環またはピロール環を標的にすることができ、それらの電子特性を変化させる可能性があります。
置換: 求核または求電子置換反応は、トリアゾール環またはピロール環のさまざまな位置で発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化剤、アルキル化剤、アシル化剤は、制御された温度とpH条件下で一般的に使用されます。
主な生成物:
酸化生成物: スルホキシドおよびスルホン。
還元生成物: 還元されたトリアゾールまたはピロール誘導体。
置換生成物: 使用した試薬に応じて、さまざまな置換されたトリアゾールまたはピロール誘導体。
4. 科学研究への応用
2-{[5-ベンジル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-フェニルアセトアミドは、いくつかの科学研究への応用があります。
医薬品化学: 生物学的標的に結合する能力のため、抗菌剤、抗真菌剤、抗がん剤としての可能性が調査されています。
生物学的研究: この化合物は、酵素や受容体との相互作用を理解するための研究に使用され、作用機序に関する洞察を提供します。
創薬: そのユニークな構造は、効力が高く副作用が軽減された新しい治療薬を設計するための貴重な足場となります。
工業的応用: この化合物の化学的特性は、さまざまな工業プロセスで使用できる他の複雑な有機分子を合成するために適しています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the triazole and pyrrole intermediates with the phenylacetamide moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially altering their electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled temperature and pH conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole or pyrrole derivatives.
Substitution Products: Various substituted triazole or pyrrole derivatives depending on the reagents used.
科学的研究の応用
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Drug Design: Its unique structure makes it a valuable scaffold for designing new therapeutic agents with improved efficacy and reduced side effects.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial processes.
作用機序
2-{[5-ベンジル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-フェニルアセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、基質のアクセスを遮断できます。さらに、アゴニストまたはアンタゴニストとして作用することにより、受容体活性を調節し、細胞シグナル伝達経路に影響を与えます。
類似の化合物:
- 2-{[5-ベンジル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-メチルアセトアミド
- 2-{[5-ベンジル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-エチルアセトアミド
- **2-{[5-ベンジル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-プロピルアセトアミド
ユニークさ: 2-{[5-ベンジル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-フェニルアセトアミドのユニークさは、特定の官能基の組み合わせにあり、それは独自の化学的および生物学的特性を付与します。さまざまな化学反応を起こし、複数の生物学的標的に結合する能力は、科学研究と創薬における万能な化合物になります。
類似化合物との比較
- **2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide
- **2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide
- **2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide
Uniqueness: The uniqueness of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and drug design.
特性
分子式 |
C21H19N5OS |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H19N5OS/c27-20(22-18-11-5-2-6-12-18)16-28-21-24-23-19(15-17-9-3-1-4-10-17)26(21)25-13-7-8-14-25/h1-14H,15-16H2,(H,22,27) |
InChIキー |
LWJAGDDVTZFROO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259467.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11259468.png)

![N-(2,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259474.png)
![7-[4-(acetylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259477.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259491.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11259493.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11259498.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide](/img/structure/B11259505.png)
![4-(4-Benzylpiperidin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11259513.png)



